4-Chloro-4'-methoxybutyrophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73121. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-(4-methoxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-14-10-6-4-9(5-7-10)11(13)3-2-8-12/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBTWDPPZFGUAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193855 | |

| Record name | 4-Chloro-4'-methoxybutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40877-19-8 | |

| Record name | 4-Chloro-1-(4-methoxyphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40877-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-4'-methoxybutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040877198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40877-19-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-4'-methoxybutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-4'-methoxybutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chloro-4'-methoxybutyrophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Chloro-4'-methoxybutyrophenone, a key chemical intermediate. It covers its fundamental chemical and physical properties, synthesis protocols with mechanistic insights, analytical characterization, applications in pharmaceutical development, and essential safety and handling procedures.

Core Chemical Identity

This compound is a butyrophenone derivative characterized by a chlorine atom on the butyryl chain and a methoxy group on the phenyl ring.[1]

Molecular Structure

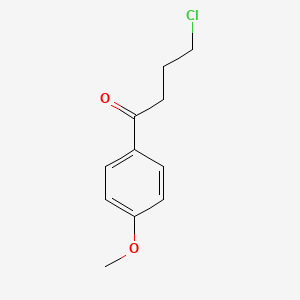

Caption: 2D structure of this compound.

Physicochemical Properties

This compound typically appears as an off-white to grey or brownish crystalline powder.[1][4] It is soluble in organic solvents and sparingly soluble in water.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 212.67 g/mol | [2][3] |

| Melting Point | 32-35 °C | [1][4] |

| Boiling Point | 343.9 °C at 760 mmHg; 159-163 °C at 2 mmHg | [1][4] |

| Density | ~1.123 g/cm³ | [1] |

| Flash Point | 145.5 °C | [1] |

| XLogP3 | 2.6 | [5] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 5 | [1] |

Synthesis and Mechanistic Considerations

Primary Synthetic Route: Friedel-Crafts Acylation

The most common laboratory and industrial synthesis of this compound involves the Friedel-Crafts acylation of anisole (methoxybenzene) with 4-chlorobutyryl chloride.[1]

Reaction: Methoxybenzene + 4-Chlorobutyryl Chloride → this compound

This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and is typically performed in a non-polar solvent like carbon disulfide (CS₂) at controlled temperatures.[1]

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Mechanistic Insight: The role of the aluminum chloride catalyst is paramount. It coordinates with the acyl chloride, specifically the carbonyl oxygen and the chlorine atom, forming a highly electrophilic acylium ion. The electron-rich anisole ring then acts as a nucleophile, attacking the acylium ion. The methoxy group is an ortho-, para-directing activator, leading to the substitution primarily at the para position due to less steric hindrance, which results in the desired 4'-methoxy product.

Analytical Characterization

To confirm the identity and purity of synthesized this compound, several analytical techniques are employed.

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands. A strong peak around 1680 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the ketone, conjugated to the aromatic ring. Peaks in the 1600-1450 cm⁻¹ region indicate C=C stretching within the aromatic ring. The C-O stretching of the methoxy group will appear around 1250 cm⁻¹ and 1030 cm⁻¹, and the C-Cl stretch will be observed in the fingerprint region, typically around 750-650 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will display distinct signals: a singlet for the methoxy protons (-OCH₃) at approximately 3.8 ppm, aromatic protons as two doublets in the 6.9-8.0 ppm range, and three multiplets for the aliphatic protons of the butyryl chain.

-

¹³C NMR : The spectrum will show a signal for the carbonyl carbon around 198 ppm, signals for the aromatic carbons (with the carbon attached to the methoxy group being highly shielded), a signal for the methoxy carbon around 55 ppm, and signals for the three aliphatic carbons.

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate or building block in the synthesis of more complex molecules.[1] Its bifunctional nature—a reactive ketone and an alkyl chloride—allows for a variety of subsequent chemical transformations.

The chloro and methoxy groups are common substituents in drug molecules, influencing properties like binding affinity, metabolic stability, and bioavailability.[6][7] While specific pathways are proprietary, compounds with a similar butyrophenone core, such as 4-chloro-4'-fluorobutyrophenone, are known intermediates in the synthesis of antipsychotic drugs like Haloperidol.[8][9] This suggests that this compound is a valuable precursor for creating libraries of compounds for lead discovery and optimization in medicinal chemistry.[10]

Safety, Handling, and Toxicology

Hazard Identification: This chemical is classified as a hazardous substance.

-

GHS Hazard Statements :

Precautionary Measures and First Aid: Due to its hazardous nature, strict safety protocols must be followed.

Detailed Handling Protocol

-

Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[11][12] Ensure that eyewash stations and safety showers are readily accessible.[13]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[11][13]

-

Hand Protection : Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[1][12]

-

Skin and Body Protection : Wear a lab coat or other protective clothing to prevent skin contact.[1][12]

-

-

Handling Procedures : Avoid breathing dust, fumes, or vapors.[1] Prevent contact with skin and eyes.[13] Wash hands thoroughly after handling.[11]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

First Aid :

-

If Inhaled : Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1][11]

-

If on Skin : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[1][11]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[1][11]

-

If Swallowed : Do NOT induce vomiting. Rinse mouth and seek immediate medical advice.[11]

-

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C11H13ClO2 | CID 96414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 40877-19-8 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. drughunter.com [drughunter.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. synquestlabs.com [synquestlabs.com]

Synthesis pathway for 4-Chloro-4'-methoxybutyrophenone from methoxybenzene

An In-Depth Technical Guide to the Synthesis of 4-Chloro-4'-methoxybutyrophenone from Methoxybenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the pharmaceutical and fine chemical industries.[1] The primary focus is on the well-established and efficient Friedel-Crafts acylation pathway, starting from methoxybenzene (anisole). This document delves into the reaction mechanism, provides a detailed step-by-step experimental protocol, discusses process optimization, and outlines critical safety considerations. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven insights to ensure a robust and reproducible synthesis.

The Core Reaction: Friedel-Crafts Acylation of Methoxybenzene

The synthesis of this compound from methoxybenzene is a classic example of an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. This reaction, developed by Charles Friedel and James Mason Crafts in 1877, is a fundamental method for attaching acyl groups to aromatic rings.

Mechanism and Rationale

The reaction proceeds in several distinct mechanistic steps, each driven by fundamental principles of organic chemistry.

-

Generation of the Electrophile : The reaction is initiated by the activation of the acylating agent, 4-chlorobutyryl chloride, by a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[2] The Lewis acid coordinates to the chlorine atom of the acid chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive and resonance-stabilized acylium ion. This acylium ion is the potent electrophile that will be attacked by the aromatic ring.

-

Electrophilic Attack : Methoxybenzene (anisole) serves as the nucleophile. The methoxy (-OCH₃) group is a powerful activating group; it donates electron density into the benzene ring through resonance, making the ring significantly more nucleophilic than benzene itself.[3] This increased electron density facilitates the attack on the acylium ion. The methoxy group is also an ortho, para-director, meaning it directs the incoming electrophile to the positions ortho and para to itself.[4][5]

-

Formation of the Sigma Complex : The nucleophilic attack by the aromatic π-system on the acylium ion breaks the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.[3]

-

Restoration of Aromaticity : A weak base (such as the AlCl₄⁻ complex) removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final ketone product.[3] The catalyst, AlCl₃, is regenerated in this step, although in practice it forms a stable complex with the ketone product, necessitating a stoichiometric amount.

Due to steric hindrance from the methoxy group, the acylation reaction predominantly occurs at the para position, leading to this compound as the major product over the ortho isomer.[4][5]

Mechanistic Pathway Diagram

Caption: Overall workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Methoxybenzene (Anisole) | 100-66-3 | C₇H₈O | 108.14 |

| 4-Chlorobutyryl chloride | 4635-59-0 | C₄H₆Cl₂O | 141.00 |

| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | AlCl₃ | 133.34 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Hydrochloric Acid (HCl), 5% aq. | 7647-01-0 | HCl | 36.46 |

| Sodium Hydroxide (NaOH), 5% aq. | 1310-73-2 | NaOH | 40.00 |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |

| Deionized Water | 7732-18-5 | H₂O | 18.02 |

| Ice | - | H₂O | 18.02 |

Experimental Procedure

-

Reaction Setup : To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet connected to a trap), add anhydrous aluminum chloride (14.7 g, 0.11 mol).

-

Solvent Addition : Add 60 mL of dry dichloromethane (DCM) to the flask. Cool the resulting suspension to 0-5 °C using an ice-water bath.

-

Acyl Chloride Addition : Slowly add 4-chlorobutyryl chloride (14.1 g, 0.10 mol) to the stirred suspension over 15 minutes, ensuring the temperature remains below 10 °C.

-

Anisole Addition : In the dropping funnel, prepare a solution of methoxybenzene (10.8 g, 0.10 mol) in 30 mL of dry DCM. Add this solution dropwise to the reaction mixture over approximately 30-45 minutes. The reaction is exothermic, and careful control of the addition rate is crucial to maintain the temperature between 0-5 °C.[6]

-

Reaction Progression : After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for another 2 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching : Carefully and slowly pour the reaction mixture into a beaker containing 150 g of crushed ice and 20 mL of concentrated hydrochloric acid.[6] This step is highly exothermic and should be performed in a well-ventilated fume hood. Stir the mixture until the ice has melted and the layers have separated.

-

Work-up & Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).[3]

-

Washing : Combine all organic layers and wash sequentially with 50 mL of 5% aq. HCl, 50 mL of 5% aq. NaOH, and finally with 50 mL of deionized water.[3]

-

Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product, an off-white or brownish solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) to yield pure this compound.[1][7]

Process Parameters and Data

The efficiency and selectivity of the Friedel-Crafts acylation are highly dependent on the reaction conditions. The table below summarizes the critical parameters for this synthesis.

| Parameter | Value/Condition | Rationale & Causality |

| Molar Ratio (Anisole:Acyl Chloride:AlCl₃) | 1 : 1 : 1.1 | A slight excess of the Lewis acid catalyst (AlCl₃) is used to ensure complete activation of the acyl chloride and to account for any deactivation by atmospheric moisture.[8] |

| Temperature | 0-5 °C (addition), then Room Temperature | The initial low temperature is critical to control the exothermic reaction between AlCl₃ and the acyl chloride, preventing side reactions and solvent boiling.[6] Warming to RT ensures the reaction goes to completion. |

| Solvent | Dichloromethane (DCM) or Carbon Disulfide (CS₂) | DCM is a common, inert solvent for Friedel-Crafts reactions. CS₂ can also be used and sometimes offers different selectivity.[1][3] |

| Reaction Time | ~2-3 hours | Sufficient time is required for the reaction to proceed to completion after the addition of reagents. Monitoring by TLC is recommended for optimization.[1] |

| Expected Yield | 55-65% | Yields can vary based on the purity of reagents and strict control of reaction conditions. One reported yield is approximately 56.4%.[1] |

Safety and Handling

Professional laboratory safety practices are mandatory when performing this synthesis.

-

Aluminum Chloride (AlCl₃) : Highly corrosive and hygroscopic. It reacts violently and exothermically with water, releasing toxic HCl gas. Handle only in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

4-Chlorobutyryl Chloride : A corrosive lachrymator. It can cause severe burns to the skin and eyes and is harmful if inhaled. All manipulations must be conducted in a certified chemical fume hood.

-

Dichloromethane (DCM) : A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

-

Quenching : The quenching of the reaction mixture with ice/water is extremely exothermic and releases HCl gas. This step must be performed slowly and with caution in a fume hood.

The final product, this compound, may cause skin and eye irritation and respiratory irritation.[9]

Conclusion

The synthesis of this compound via Friedel-Crafts acylation of methoxybenzene is a robust and well-understood chemical transformation. Success hinges on the use of anhydrous reagents, strict temperature control during the initial exothermic phase, and a careful work-up procedure to isolate the product. By adhering to the principles and protocols outlined in this guide, researchers can reliably produce this valuable chemical intermediate for further applications in drug discovery and development.

References

- 1. Page loading... [guidechem.com]

- 2. youtube.com [youtube.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C11H13ClO2 | CID 96414 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical structure and IUPAC name of 4-Chloro-4'-methoxybutyrophenone

An In-depth Technical Guide to 4-Chloro-4'-methoxybutyrophenone

Authored by: A Senior Application Scientist

Foreword: This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical compound this compound. We will delve into its fundamental chemical identity, synthesis, analytical characterization, and potential applications. The methodologies described herein are grounded in established chemical principles, providing not just procedural steps but also the underlying scientific rationale to ensure reproducibility and a deeper understanding of the compound's behavior.

Core Chemical Identity

This compound is an aromatic ketone that serves as a valuable intermediate in various organic syntheses, particularly within the pharmaceutical and agrochemical industries.[1] Its structure incorporates a butyrophenone core with two key functional groups: a chloro group at the terminal end of the butyl chain and a methoxy group on the phenyl ring.

-

IUPAC Name: 4-chloro-1-(4-methoxyphenyl)butan-1-one[2]

-

Synonyms: 3-Chloropropyl 4-methoxyphenyl ketone, 4'-Methoxy-4-chlorobutyrophenone[3][4]

-

CAS Number: 40877-19-8[2]

-

Molecular Formula: C₁₁H₁₃ClO₂[5]

-

Molecular Weight: 212.67 g/mol [5]

Chemical Structure

The molecule consists of a 4-methoxyphenyl group attached to a carbonyl carbon, which is part of a four-carbon chain (butan-1-one). A chlorine atom is substituted at the C4 position of this chain.

Caption: 2D Structure of 4-chloro-1-(4-methoxyphenyl)butan-1-one.

Physicochemical Properties

The physical and chemical properties of a compound are critical for determining its handling, storage, and application. This compound is typically an off-white to brownish crystalline powder.[1][4]

| Property | Value | Source |

| Appearance | Off-white to grey or brownish crystalline powder | [1][4] |

| Melting Point | 32-35 °C | [1][6] |

| Boiling Point | 343.9 °C at 760 mmHg | [1] |

| Density | 1.123 g/cm³ | [1] |

| Flash Point | 145.5 °C | [1] |

| Solubility | Soluble in organic solvents, sparingly soluble in water | [1] |

Synthesis: Friedel-Crafts Acylation

The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of anisole (methoxybenzene) with 4-chlorobutyryl chloride.[1] This reaction is a cornerstone of electrophilic aromatic substitution.

Causality of Experimental Choices:

-

Reactant Choice: Anisole is used because its methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group. This electronic donation increases the nucleophilicity of the aromatic ring, facilitating the attack on the electrophile. The para product is sterically favored over the ortho product, leading to higher yields of the desired isomer.

-

Catalyst: A Lewis acid, typically aluminum chloride (AlCl₃), is essential. It coordinates with the chlorine atom of the 4-chlorobutyryl chloride, forming a highly electrophilic acylium ion, which is the reactive species that attacks the anisole ring.[7][8] More than a stoichiometric amount of AlCl₃ is often required because it can complex with the carbonyl oxygen of the product and the methoxy group of anisole.[8]

-

Solvent: A non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) is used to dissolve the reactants without interfering with the highly reactive intermediates.[1][9]

-

Temperature Control: The reaction is highly exothermic.[10] It is typically initiated at a low temperature (e.g., in an ice bath) to control the reaction rate and prevent unwanted side reactions or degradation.[10]

General Synthesis Workflow

Caption: General workflow for the Friedel-Crafts acylation synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anisole (1.0 eq.) and anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: Add 4-chlorobutyryl chloride (1.1 eq.) to the dropping funnel. Add it dropwise to the stirred anisole solution over 15-20 minutes.

-

Catalyst Addition: While maintaining the temperature at 0°C, add anhydrous aluminum chloride (AlCl₃) (1.2 eq.) portion-wise over 30 minutes. The reaction mixture will typically change color to a deep orange or red.[10]

-

Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and separates the catalyst.[10]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Analytical Characterization

Structural confirmation of the synthesized product is paramount. A combination of spectroscopic methods provides a self-validating system to ensure the correct compound has been obtained.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets, ~6.9 ppm and ~7.9 ppm. - Methoxy group: Singlet at ~3.8 ppm (3H). - Methylene group adjacent to carbonyl: Triplet at ~3.2 ppm (2H). - Methylene group adjacent to chlorine: Triplet at ~3.7 ppm (2H). - Central methylene group: Quintet/Multiplet at ~2.2 ppm (2H). |

| ¹³C NMR | - Carbonyl carbon (~198 ppm). - Aromatic carbons (6 signals, including the ipso-carbon attached to the methoxy group at ~163 ppm). - Methoxy carbon (~55 ppm). - Methylene carbons (~45 ppm for C-Cl, ~35 ppm for C-C=O, ~28 ppm for central CH₂). |

| FTIR (cm⁻¹) | - Strong C=O stretch (aromatic ketone) at ~1670-1685 cm⁻¹. - C-O-C stretch (aryl ether) at ~1250 cm⁻¹ (asymmetric) and ~1030 cm⁻¹ (symmetric). - C-H stretches (aromatic and aliphatic) at ~2850-3100 cm⁻¹. - C-Cl stretch at ~600-800 cm⁻¹. |

| Mass Spec (EI) | - Molecular Ion Peak (M⁺) at m/z = 212 and an M+2 peak at m/z = 214 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. - Major fragment at m/z = 135 (methoxyphenyl-carbonyl cation). |

Applications in Synthesis

This compound is not typically an end-product but a versatile intermediate.[1] The presence of the ketone and the alkyl chloride allows for a wide range of subsequent chemical modifications.

-

Pharmaceutical Synthesis: It is a key building block for various active pharmaceutical ingredients (APIs). The butyrophenone scaffold is found in several classes of drugs. Its structural analogs, like 4-Chloro-4'-fluorobutyrophenone, are intermediates in the synthesis of antipsychotic medications.[11]

-

Cyclization Reactions: The terminal chloro group is a good leaving group, making the compound suitable for intramolecular or intermolecular cyclization reactions to form heterocyclic systems. For example, it can be used to synthesize tetralone or pyridazine derivatives.[1]

-

Chain Extension: The ketone can be subjected to reactions like Wittig or Grignard reactions, while the chloro group can be displaced by various nucleophiles to extend the carbon chain or introduce new functional groups.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[2]

-

Hazard Statements:

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]

-

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C11H13ClO2 | CID 96414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | CAS: 40877-19-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. condor.depaul.edu [condor.depaul.edu]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. youtube.com [youtube.com]

- 11. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 4-Chloro-4'-methoxybutyrophenone: Properties, Characterization, and Handling

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-4'-methoxybutyrophenone, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its chemical identity, physicochemical properties, reactivity, and synthesis. Emphasizing scientific integrity, this guide presents validated protocols for its analytical characterization, ensuring researchers and drug development professionals can confidently assess its quality and purity. Furthermore, it outlines critical safety and handling procedures to ensure its proper management in a laboratory setting. The synthesis of its role as a versatile building block is supported by an exploration of its functional group reactivity, providing a foundational understanding for its application in complex organic synthesis.

Chemical Identity and Structure

This compound is an aromatic ketone featuring a butyrophenone core structure. Its utility as a synthetic intermediate stems from the presence of three distinct functional regions: an activated aromatic ring, a carbonyl group, and a reactive primary alkyl chloride.

1.1. Nomenclature and Identifiers

-

Common Synonyms: 3-Chloropropyl 4-methoxyphenyl ketone, γ-Chloro-4-methoxybutyrophenone[1]

-

EC Number: 255-125-5[2]

1.2. Molecular and Structural Formulae

Physicochemical Properties

The physical properties of this compound are crucial for determining appropriate reaction conditions, purification methods, and storage.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white, grey or brownish crystalline powder | [1] |

| Odor | Faint | [1] |

| Melting Point | 32-35 °C | [1] |

| Boiling Point | 343.9 °C at 760 mmHg | [1] |

| Density | 1.123 g/cm³ | [1] |

| Flash Point | 145.5 °C | [1] |

| Vapor Pressure | 6.82 x 10⁻⁵ mmHg at 25°C | [1] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents | [1] |

The low melting point indicates that the compound can be handled as a low-melting solid or a liquid just above room temperature. Its limited aqueous solubility necessitates the use of organic solvents for most synthetic applications.

Chemical Properties and Reactivity

The synthetic versatility of this compound is derived from the specific reactivity of its functional groups.

3.1. Synthesis Pathway: Friedel-Crafts Acylation

The primary industrial synthesis of this compound is a classic Friedel-Crafts acylation reaction.[1]

-

Reactants: Methoxybenzene (anisole) and 4-chlorobutyryl chloride.

-

Catalyst: A Lewis acid, typically aluminum chloride (AlCl₃).

-

Mechanism: The reaction is initiated by the coordination of the Lewis acid (AlCl₃) to the acyl chloride, which generates a highly electrophilic acylium ion. The electron-rich methoxybenzene then acts as a nucleophile, attacking the acylium ion. The methoxy group is an ortho, para-directing activator; due to steric hindrance from the bulky acyl group, the para-substituted product, this compound, is predominantly formed. A final deprotonation step re-establishes aromaticity. This regioselectivity is a key principle ensuring a high yield of the desired isomer.[1]

3.2. Reactivity Profile

-

Alkyl Chloride: The terminal primary chloride is the most synthetically exploited site. It is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, cyanides), allowing for the facile extension of the side chain and the construction of more complex molecules. This reactivity is central to its role as an intermediate in pharmaceutical synthesis.[1]

-

Carbonyl Group: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also participate in reactions such as reductive amination or the Wittig reaction to further modify the core structure.

-

Aromatic Ring: The methoxy-activated phenyl ring is susceptible to further electrophilic aromatic substitution (e.g., nitration, halogenation). The existing substituents will direct incoming electrophiles primarily to the positions ortho to the methoxy group.

Protocol for Quality Control and Characterization

To ensure the reliability of experimental outcomes, rigorous verification of the identity and purity of starting materials is paramount. The following workflow provides a self-validating system for the characterization of this compound.

Caption: Logical workflow for the quality control and characterization of this compound.

4.1. Spectroscopic Identification

Protocol 1: ¹H NMR Spectroscopy

-

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural elucidation, providing detailed information about the chemical environment of each proton.

-

Methodology:

-

Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

-

Expected Chemical Shifts (δ) and Splitting Patterns:

-

~7.95 ppm (d, 2H): Two aromatic protons ortho to the carbonyl group.

-

~6.95 ppm (d, 2H): Two aromatic protons meta to the carbonyl group.

-

~3.85 ppm (s, 3H): Three protons of the methoxy group.

-

~3.65 ppm (t, 2H): Two protons of the CH₂ group adjacent to the chlorine atom.

-

~3.10 ppm (t, 2H): Two protons of the CH₂ group adjacent to the carbonyl group.

-

~2.20 ppm (quintet, 2H): Two protons of the central CH₂ group.

-

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Rationale: IR spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

-

Methodology:

-

Place a small amount of the crystalline powder directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

-

Expected Characteristic Absorption Bands:

-

~1680 cm⁻¹: Strong C=O (aryl ketone) stretch.

-

~1600, ~1510 cm⁻¹: C=C (aromatic ring) stretches.

-

~1260 cm⁻¹: C-O (aryl ether) stretch.

-

~750-650 cm⁻¹: C-Cl (alkyl halide) stretch.

-

Protocol 3: Mass Spectrometry (MS)

-

Rationale: MS is used to confirm the molecular weight of the compound and to verify the presence of chlorine through its characteristic isotopic pattern.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the spectrum in positive ion mode.

-

-

Expected Observations:

-

Molecular Ion Peak [M+H]⁺: at m/z 213.07.

-

Isotopic Pattern: A characteristic peak at m/z 215.07 ([M+2+H]⁺) with an intensity approximately one-third of the m/z 213 peak, confirming the presence of a single chlorine atom.

-

Safety, Handling, and Storage

Proper handling and storage are essential due to the hazardous nature of this compound.[1]

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2] |

5.1. Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Wear protective gloves (e.g., nitrile).

-

Wear safety glasses with side-shields or chemical goggles.

-

Wear a lab coat.

-

-

Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Wash hands thoroughly after handling.

5.2. Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed and sealed.

-

Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined physicochemical and reactivity profile. Its synthesis via Friedel-Crafts acylation is efficient, and its structure contains multiple reactive sites that can be selectively targeted for further synthetic transformations. The analytical protocols outlined in this guide provide a robust framework for ensuring the quality and identity of the material, while the safety guidelines promote its responsible use in research and development. A thorough understanding of these properties is fundamental for any scientist utilizing this compound in the synthesis of novel pharmaceuticals, agrochemicals, and other complex organic molecules.

References

A Comprehensive Technical Guide to the Solubility Profile of 4-Chloro-4'-methoxybutyrophenone in Organic Solvents

Foreword: Unlocking the Potential of a Key Synthetic Intermediate

In the landscape of pharmaceutical and fine chemical synthesis, the precise understanding of a compound's physicochemical properties is paramount to its effective application. 4-Chloro-4'-methoxybutyrophenone, a butyrophenone derivative, serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably in the realm of antipsychotic medications. Its strategic importance is underscored by its role as a precursor in the synthesis of drugs like Haloperidol.[1][2][3][4] The efficiency of synthetic routes and the purity of the final product are intrinsically linked to the solubility of such intermediates in the solvents used for reaction, purification, and formulation.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a holistic understanding of the solubility profile of this compound. By elucidating the interplay between its molecular structure and solvent properties, this guide aims to empower scientists to make informed decisions in their experimental designs, ultimately accelerating the pace of research and development.

Physicochemical Properties of this compound: A Foundation for Solubility

A thorough understanding of a molecule's intrinsic properties is the first step in predicting its behavior in different solvent systems.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₃ClO₂ | [5] |

| Molecular Weight | 212.67 g/mol | [5] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 32-35 °C | |

| ACD/LogP | 2.71 | |

| Polar Surface Area | 26.3 Ų |

The molecule possesses a moderate lipophilicity, as indicated by its LogP value, suggesting a preference for organic solvents over water. The presence of a polar ketone and a methoxy group introduces the capacity for dipole-dipole interactions and hydrogen bonding with protic solvents.

Predicted Solubility Profile in Common Organic Solvents

Qualitative Solubility: General assessments indicate that this compound is soluble in organic solvents but sparingly soluble in water.

Predicted Quantitative Solubility: The following table provides an estimated solubility profile based on the behavior of analogous compounds such as butyrophenone and 4-methoxyphenylacetone.[6][7][8] It is anticipated that this compound will exhibit good solubility in a range of polar aprotic and non-polar organic solvents.

| Solvent | Solvent Polarity (Index) | Predicted Solubility at 25°C ( g/100 mL) | Rationale |

| Methanol | 5.1 | > 20 | The hydroxyl group of methanol can act as a hydrogen bond donor to the carbonyl and methoxy groups of the solute. |

| Ethanol | 4.3 | > 20 | Similar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate high solubility. |

| Acetone | 5.1 | > 25 | As a polar aprotic solvent, acetone can engage in strong dipole-dipole interactions with the ketone moiety. |

| Ethyl Acetate | 4.4 | > 15 | The ester functionality and moderate polarity of ethyl acetate make it a good solvent for this compound. |

| Dichloromethane | 3.1 | > 20 | A versatile solvent capable of dissolving a wide range of organic compounds. |

| Chloroform | 4.1 | > 25 | The polarity and ability to form weak hydrogen bonds make it an excellent solvent for this class of compounds. |

| Toluene | 2.4 | 5 - 15 | The aromatic nature of toluene will have some affinity for the phenyl ring of the solute, but its low polarity may limit high solubility. |

| Hexane | 0.1 | < 1 | As a non-polar solvent, hexane is unlikely to effectively solvate the polar functional groups of the molecule. |

| Water | 10.2 | < 0.1 | The significant non-polar hydrocarbon backbone and the chloro-substituent outweigh the polarity of the ketone and methoxy groups, leading to poor aqueous solubility. |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a robust experimental methodology is essential. The saturation shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[9][10]

Principle

This method relies on achieving a state of equilibrium where the rate of dissolution of a solid solute into a solvent is equal to the rate of its precipitation from the solution. At this point, the solution is saturated, and its concentration represents the thermodynamic solubility of the compound at that specific temperature.

Experimental Workflow Diagram

Caption: Workflow for the determination of thermodynamic solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the equilibration period is crucial for ensuring saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., at 25°C ± 0.5°C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve a stable concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit the sedimentation of excess solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any remaining solid particles.

-

-

Concentration Analysis:

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for chromatographic analysis).

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility in appropriate units (e.g., mg/mL, g/100 mL, or molarity).

-

Report the solubility value along with the experimental temperature.

-

Factors Influencing the Solubility of this compound

The solubility of a compound is a complex interplay of its molecular structure and the physicochemical properties of the solvent.

Molecular Structure-Solubility Relationship

Caption: Key factors influencing the solubility of this compound.

-

"Like Dissolves Like" : The core principle governing solubility is that solutes tend to dissolve in solvents with similar polarity. The butyrophenone backbone provides significant non-polar character, while the ketone and methoxy groups introduce polarity.

-

Hydrogen Bonding : The oxygen atoms of the ketone and methoxy groups can act as hydrogen bond acceptors. Therefore, protic solvents like alcohols (methanol, ethanol) are expected to be excellent solvents.

-

Dipole-Dipole Interactions : The polar carbonyl group creates a significant dipole moment, leading to strong interactions with other polar molecules. This explains the high solubility in polar aprotic solvents like acetone.

-

Van der Waals Forces : The non-polar phenyl ring and the butyl chain contribute to London dispersion forces, which are the primary interactions with non-polar solvents like toluene and hexane.

Practical Implications for Researchers and Drug Developers

A comprehensive understanding of the solubility profile of this compound is not merely an academic exercise; it has direct and significant practical implications:

-

Reaction Solvent Selection : Choosing a solvent in which the starting materials are highly soluble can enhance reaction rates and yields.

-

Purification Strategy : Solubility data is critical for developing effective crystallization and chromatographic purification methods. For instance, a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature is an ideal candidate for recrystallization.

-

Formulation Development : In the context of API synthesis, understanding the solubility of intermediates can inform strategies to control particle size and morphology of the final product.

Conclusion

The solubility of this compound in organic solvents is a multifaceted property governed by its molecular structure and the nature of the solvent. This guide has provided a predictive solubility profile, a robust experimental protocol for its determination, and a detailed analysis of the underlying principles. By leveraging this information, researchers and drug development professionals can optimize synthetic processes, streamline purification, and ultimately accelerate the development of new therapeutics.

References

- 1. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. CAS 122-84-9: 4-Methoxyphenylacetone | CymitQuimica [cymitquimica.com]

- 7. 122-84-9 CAS | 4-METHOXYPHENYLACETONE | Ketones | Article No. 0206D [lobachemie.com]

- 8. Buy 4-METHOXY PHENYL ACETONE, Affordable Price, Chemical Intermediate [forecastchemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. dissolutiontech.com [dissolutiontech.com]

Unlocking the Therapeutic Potential of Butyrophenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the diverse pharmacological activities of butyrophenone derivatives, a significant class of synthetic compounds. From their foundational role in psychiatry to emerging applications in oncology and neurology, we will delve into the mechanisms of action, present quantitative data, and provide detailed experimental protocols to empower your research and development endeavors.

The Butyrophenone Core: A Scaffold for Diverse Pharmacological Activity

The butyrophenone structure, characterized by a phenyl ring and a butyl chain flanking a ketone, is the foundation for a multitude of pharmacologically active molecules.[1] This versatile scaffold has given rise to a class of drugs with a wide range of therapeutic applications, most notably in the treatment of psychiatric disorders.[1][2]

The pioneering discovery of butyrophenones in the late 1950s marked a significant advancement in antipsychotic medication, offering an alternative to the then-dominant phenothiazines.[3] Haloperidol, a quintessential butyrophenone derivative, emerged as a widely used antipsychotic and set the stage for the development of numerous other derivatives.[1][4]

Antipsychotic Activity: The Cornerstone of Butyrophenone Pharmacology

The hallmark of many butyrophenone derivatives is their potent antipsychotic activity, primarily attributed to their antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[5][6][7] This blockade helps to mitigate the positive symptoms of psychosis, such as hallucinations and delusions.[5][6]

Mechanism of Action: Beyond Dopamine D2 Receptor Blockade

While D2 receptor antagonism is the primary mechanism, the pharmacological profile of butyrophenone derivatives is often more complex. Many of these compounds also interact with other neurotransmitter systems, including serotonin (5-HT), histamine, and adrenergic receptors.[5][8][9] This multi-receptor activity contributes to their overall therapeutic effects and side-effect profiles.[5][10]

For instance, the interaction with 5-HT2A receptors is believed to contribute to efficacy against the negative symptoms of schizophrenia and may reduce the incidence of extrapyramidal side effects (EPS), which are common with typical antipsychotics.[8][10]

The following diagram illustrates the primary signaling pathway affected by antipsychotic butyrophenones:

Caption: Antipsychotic butyrophenones block dopamine D2 receptors.

Key Butyrophenone Antipsychotics

Several butyrophenone derivatives have been successfully developed and marketed as antipsychotic medications.

| Drug Name | Primary Receptor Targets | Key Clinical Applications |

| Haloperidol | High affinity for D2 receptors.[8] | Schizophrenia, Tourette syndrome, acute psychosis.[8][11] |

| Droperidol | Potent D2 receptor antagonist.[12][13] | Sedation, antiemetic.[14][15] |

| Benperidol | Potent D2 receptor antagonist.[16] | Treatment of schizophrenia and other psychoses.[16] |

| Bromperidol | Primarily a D2 receptor antagonist.[17] | Management of schizophrenia.[17] |

| Lumateperone | Atypical antipsychotic with a complex receptor binding profile.[1] | Schizophrenia, bipolar depression.[1] |

Antiemetic Effects: A Valuable Adjunctive Therapy

Certain butyrophenone derivatives, notably droperidol, exhibit potent antiemetic properties.[12][15] This effect is also mediated through the blockade of D2 receptors, but in the chemoreceptor trigger zone (CTZ) of the brainstem.[18]

Droperidol is effective in preventing and treating postoperative nausea and vomiting (PONV).[15] It is also used for nausea and vomiting associated with chemotherapy.[18]

Emerging Pharmacological Activities: Expanding the Therapeutic Horizon

Research into butyrophenone derivatives has revealed potential therapeutic applications beyond their established roles in psychiatry and antiemesis.

Anticancer Potential

Recent studies have explored the anticancer activities of novel butyrophenone derivatives. Some compounds have demonstrated the ability to inhibit the growth of various cancer cell lines.[19][20] The proposed mechanisms of action are diverse and include the induction of apoptosis and inhibition of tubulin polymerization.[21][22] While still in the early stages of investigation, these findings suggest a promising new avenue for cancer therapy.

Neuroprotective Properties

There is growing interest in the potential of butyrophenone derivatives and other phytochemicals in the management of neurodegenerative diseases.[23][24] Some studies suggest that certain derivatives may exert neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory actions.[25][26] The ability of these compounds to modulate neurotrophins, which are crucial for neuronal survival and regeneration, is an area of active investigation.[23][24]

Experimental Protocols for Pharmacological Evaluation

The following are standardized protocols for assessing the key pharmacological activities of butyrophenone derivatives.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of a butyrophenone derivative to specific neurotransmitter receptors (e.g., D2, 5-HT2A).

Methodology:

-

Membrane Preparation: Isolate cell membranes expressing the target receptor from cultured cells or animal brain tissue.

-

Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for the target receptor and varying concentrations of the test compound.

-

Separation: Separate the bound and free radioligand using rapid filtration.

-

Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibition constant) to determine the binding affinity.

Caption: Workflow for an in vitro receptor binding assay.

In Vivo Assessment of Antipsychotic Activity (Apomorphine-Induced Stereotypy in Rodents)

Objective: To evaluate the in vivo antipsychotic potential of a butyrophenone derivative by assessing its ability to block dopamine agonist-induced stereotyped behaviors.

Methodology:

-

Animal Acclimatization: Acclimate rodents (rats or mice) to the testing environment.

-

Drug Administration: Administer the test butyrophenone derivative or vehicle control via the desired route (e.g., intraperitoneal, oral).

-

Apomorphine Challenge: After a predetermined pretreatment time, administer apomorphine, a dopamine agonist, to induce stereotyped behaviors (e.g., sniffing, gnawing, licking).

-

Behavioral Scoring: Observe and score the intensity of stereotyped behaviors at regular intervals for a set duration using a standardized rating scale.

-

Data Analysis: Compare the stereotypy scores between the test compound-treated group and the control group to determine the efficacy of the compound in blocking dopamine-mediated behaviors.

Conclusion and Future Directions

Butyrophenone derivatives have a rich history as effective antipsychotic and antiemetic agents. Their well-established mechanism of action, centered on dopamine D2 receptor antagonism, has provided relief for countless individuals. The ongoing exploration of their potential in oncology and neuroprotection highlights the remarkable versatility of the butyrophenone scaffold. As research continues to uncover novel derivatives and elucidate their complex pharmacological profiles, this class of compounds is poised to make even greater contributions to medicine.

References

- 1. Butyrophenone - Wikipedia [en.wikipedia.org]

- 2. merriam-webster.com [merriam-webster.com]

- 3. Butyrophenone | drug | Britannica [britannica.com]

- 4. youtube.com [youtube.com]

- 5. What is the mechanism of Haloperidol? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. benchchem.com [benchchem.com]

- 8. Haloperidol - Wikipedia [en.wikipedia.org]

- 9. litfl.com [litfl.com]

- 10. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Droperidol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. Droperidol [texacep.org]

- 14. Droperidol: Package Insert / Prescribing Information [drugs.com]

- 15. Droperidol - Wikipedia [en.wikipedia.org]

- 16. What is the mechanism of Benperidol? [synapse.patsnap.com]

- 17. What is the mechanism of Bromperidol? [synapse.patsnap.com]

- 18. Droperidol | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. New alkylating agents: butyrophenone derivatives PMID: 3752962 | MCE [medchemexpress.cn]

- 20. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. neuroscirn.org [neuroscirn.org]

- 25. Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Health and Safety of 4-Chloro-4'-methoxybutyrophenone

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of: The Senior Application Scientist

Section 1: Introduction and Hazard Summary

4-Chloro-4'-methoxybutyrophenone (CAS No: 40877-19-8) is a butyrophenone derivative utilized primarily as a chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its molecular structure, featuring a chlorinated alkyl chain and a methoxy-substituted phenyl ring, provides a versatile scaffold for drug development. However, the functional groups that make it valuable also impart specific health and safety hazards that must be rigorously managed in a laboratory setting.

This guide provides a comprehensive overview of the health and safety profile of this compound, grounded in established safety data. Its primary hazards are categorized under the Globally Harmonized System (GHS) as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] The compound is typically a white to off-white crystalline powder with a low melting point, meaning it may be handled as either a solid or a liquid depending on ambient conditions.

The causality behind these hazards stems from the reactivity of the molecule. The electrophilic nature of the carbonyl group and the potential for the terminal chlorine to act as a leaving group can lead to interactions with biological macromolecules, resulting in irritation upon contact. Understanding these properties is the first step in developing a robust safety protocol.

Key Physicochemical and Hazard Data

| Property | Value | Source |

| CAS Number | 40877-19-8 | [1][2] |

| Molecular Formula | C₁₁H₁₃ClO₂ | [1][2] |

| Molecular Weight | 212.67 g/mol | [1] |

| Appearance | White crystalline powder | |

| Melting Point | 32-35 °C | |

| Boiling Point | 343.9 °C at 760 mmHg | |

| Flash Point | 145.5 °C | |

| Density | 1.123 g/cm³ | |

| Solubility | Sparingly soluble in water; Soluble in organic solvents |

Section 2: GHS Hazard Classification and Risk Assessment

A thorough risk assessment is non-negotiable before commencing any work with this compound. The process begins with a clear understanding of its formal hazard classifications.

GHS Hazard Classification Table

| Hazard Class | Category | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning |

Data sourced from ECHA C&L Inventory notifications.[1][3]

Expert Insight: The H335 classification is particularly critical. As a fine powder, the compound can be easily aerosolized during weighing or transfer. Inhalation of airborne particles can lead to irritation of the nasal passages and throat. This underscores the necessity of performing such manipulations within a certified chemical fume hood or a ventilated balance enclosure.

Risk Assessment Workflow

The following workflow provides a self-validating system for mitigating risks associated with this compound. Each step logically informs the next, ensuring that controls are appropriate to the identified hazards.

Caption: Risk Assessment and Control Workflow.

Section 3: Engineering and Administrative Controls

The hierarchy of controls prioritizes engineering solutions over personal protective equipment. For this compound, engineering controls are paramount.

-

Primary Engineering Control: Chemical Fume Hood. All manipulations of solid this compound that could generate dust, and all work with its solutions, must be performed inside a certified chemical fume hood. This is the most effective way to prevent respiratory exposure (mitigating the H335 hazard) and contain any accidental spills.

-

Secondary Engineering Control: Ventilated Balance Enclosure. For high-precision weighing of the solid, a ventilated balance enclosure provides containment while minimizing air currents that could affect the measurement.

-

Administrative Controls:

-

Standard Operating Procedures (SOPs): A detailed, written SOP for handling this chemical is required. The SOP must include specific steps for weighing, transfer, reaction setup, and emergency procedures.

-

Designated Areas: Clearly mark laboratory areas where this chemical is stored and used.

-

Training: All personnel must be trained on the specific hazards of this compound and the contents of the SOP before beginning work. This training must be documented.

-

Section 4: Personal Protective Equipment (PPE) Protocol

PPE is the final line of defense and must be used in conjunction with the engineering controls described above.

Recommended PPE for Laboratory Tasks

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Storage/Transport | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required if container is sealed |

| Weighing/Transfer | Chemical safety goggles | Nitrile gloves | Lab coat | Not required if inside fume hood |

| Solution Preparation | Chemical safety goggles | Nitrile gloves | Lab coat | Not required if inside fume hood |

| Reaction Workup | Chemical safety goggles and/or face shield | Nitrile gloves | Lab coat | Not required if inside fume hood |

Protocol 1: PPE Donning and Doffing

-

Donning (Putting On):

-

Perform hand hygiene.

-

Put on the lab coat and fasten it completely.

-

Put on safety goggles.

-

Put on nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

-

-

Doffing (Taking Off):

-

Remove gloves using a peel-off technique to avoid touching the outer surface.

-

Remove the lab coat by rolling it inside-out and away from the body.

-

Remove safety goggles.

-

Perform thorough hand hygiene with soap and water.

-

Section 5: Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential for preventing exposures and maintaining chemical integrity.

Protocol 2: Safe Handling of Solid this compound

-

Preparation: Assemble all necessary equipment (spatulas, weigh paper, glassware) inside the chemical fume hood before retrieving the chemical container.

-

Dispensing: Open the container within the fume hood. Use a clean spatula to carefully transfer the desired amount of solid onto weigh paper or into a tared container.

-

Technique: Perform all transfers slowly and deliberately to minimize the generation of airborne dust.

-

Closure: Securely close the primary container immediately after dispensing.

-

Cleanup: Wipe down the spatula and any surfaces inside the fume hood with a solvent-dampened cloth to collect any residual powder. Dispose of the cloth as hazardous waste.

Storage Requirements

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4][5]

-

Location: Store in a cool, dry, and well-ventilated area.[5][6] The storage area should be locked or otherwise secured.[5]

-

Incompatibilities: Store away from strong oxidizing agents to prevent potentially hazardous reactions.[4][7]

Section 6: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with these procedures and the location of emergency equipment (safety shower, eyewash station, spill kit).

Protocol 3: First Aid for Exposures

-

Inhalation: Immediately move the affected person to fresh air.[5][8][9] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][9]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][8][9] Seek medical attention if skin irritation develops or persists.[8]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8][9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting.[5][8] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[6] Seek immediate medical attention.[5]

Chemical Spill Response Workflow

This decision tree outlines the appropriate response to a spill, emphasizing safety and containment.

Caption: Decision Workflow for Chemical Spill Response.

Section 7: Fire Safety and Waste Disposal

-

Fire Safety:

-

This compound has a high flash point and is not considered highly flammable.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[4][8]

-

Hazardous Combustion Products: Thermal decomposition can produce irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4][5][8]

-

Firefighter Precautions: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[6][8]

-

-

Waste Disposal:

-

All waste material containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous waste.[5]

-

Collect waste in clearly labeled, sealed containers.

-

Disposal must be conducted through a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.[4][5] Do not dispose of down the drain.[10]

-

References

- 1. This compound | C11H13ClO2 | CID 96414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Laboratory Scale Synthesis of 4-Chloro-4'-methoxybutyrophenone: An Application and Protocol Guide

Abstract

This comprehensive guide details a robust and reproducible protocol for the laboratory-scale synthesis of 4-Chloro-4'-methoxybutyrophenone. This compound serves as a key intermediate in the development of various pharmaceutical agents. The synthesis is achieved via a Friedel-Crafts acylation of anisole with 4-chlorobutyryl chloride, a cornerstone reaction in organic chemistry for the formation of aryl ketones. This document provides a step-by-step methodology, an in-depth discussion of the reaction mechanism, safety protocols, and characterization data. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical insights for the successful synthesis and purification of this important chemical building block.

Introduction

This compound, with the chemical formula C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol , is a valuable intermediate in organic synthesis.[1][2] Its butyrophenone scaffold is a common structural motif in a variety of biologically active molecules. The presence of a chloroalkane chain and a methoxy-substituted aromatic ring provides two distinct points for further chemical modification, making it a versatile precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of anisole with 4-chlorobutyryl chloride. This electrophilic aromatic substitution reaction is a classic and efficient method for the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[3] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride to generate a highly electrophilic acylium ion.[4] The electron-donating methoxy group on the anisole ring activates the aromatic system and directs the incoming acyl group predominantly to the para position, leading to the desired product with high regioselectivity.[5]

This application note will provide a detailed, field-proven protocol for this synthesis, covering all aspects from reagent handling and reaction setup to product isolation, purification, and characterization.

Reaction Mechanism and Rationale

The synthesis of this compound proceeds via a Friedel-Crafts acylation mechanism. The key steps are outlined below:

-

Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates with the chlorine atom of the 4-chlorobutyryl chloride. This polarization of the carbon-chlorine bond facilitates the departure of the chloride ion, forming a highly reactive and resonance-stabilized acylium ion.[4]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of anisole acts as a nucleophile and attacks the electrophilic acylium ion. The methoxy group (-OCH₃) is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Steric hindrance at the ortho positions favors the formation of the para-substituted product.[5]

-

Rearomatization: The resulting arenium ion intermediate is deprotonated, typically by the AlCl₄⁻ complex, to restore the aromaticity of the ring and yield the final product, this compound.[6]

Caption: Friedel-Crafts acylation of anisole.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Supplier |

| Anisole | C₇H₈O | 108.14 | 100-66-3 | ≥99% | Sigma-Aldrich |

| 4-Chlorobutyryl chloride | C₄H₄Cl₂O | 140.98 | 4635-59-0 | ≥98% | Sigma-Aldrich |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 7446-70-0 | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Carbon Disulfide (CS₂) | CS₂ | 76.14 | 75-15-0 | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Concentrated (37%) | Sigma-Aldrich |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Saturated Solution | Fisher Scientific |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Granular | Fisher Scientific |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Reagent Grade | Fisher Scientific |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser with a drying tube (filled with CaCl₂)

-

Addition funnel (100 mL)

-

Magnetic stirrer with a stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Büchner funnel and flask

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

-

Analytical balance

Experimental Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Aluminum chloride is highly corrosive and reacts violently with water. 4-Chlorobutyryl chloride is corrosive, a lachrymator, and harmful if swallowed or inhaled.[3][5]

-

Reaction Setup:

-

Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a 100 mL addition funnel. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use.

-